molecular formula C17H14ClN2OD3 B602457 Etifoxine-d3 CAS No. 1246815-89-3

Etifoxine-d3

Katalognummer: B602457
CAS-Nummer: 1246815-89-3
Molekulargewicht: 303.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etifoxine-d3 is a deuterated analog of Etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorders with anxiety. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, such as metabolic stability and half-life.

Wirkmechanismus

Target of Action

Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of this compound .

Mode of Action

This compound interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .

Biochemical Pathways

This compound affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .

Result of Action

This compound has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .

Biochemische Analyse

Biochemical Properties

Etifoxine-d3 interacts with various biomolecules, primarily through two mechanisms of action: modulation of GABAergic neurotransmission and neurosteroid synthesis . It binds directly to the β2/β3 subunits of the GABA A receptor , which plays a crucial role in inhibitory neurotransmission in the brain.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents . It also possesses neuroprotective properties, reducing neuronal degeneration . Furthermore, it has anti-inflammatory properties, reducing pro-inflammatory cytokines levels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GABA A receptors . It acts as a positive allosteric modulator of these receptors, selectively increasing GABA-induced currents . This modulation of GABAergic neurotransmission is a key aspect of this compound’s anxiolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, after 2 days of treatment, behavioral impairments in brain-injured rats were significantly reduced . Moreover, it has been found to reduce the abundance of certain bacterial species over a short-term intervention .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model of traumatic brain injury, post-injury treatment with this compound improved functional recovery .

Transport and Distribution

Its parent compound, Etifoxine, is known to bind to the β2/β3 subunits of the GABA A receptor , suggesting a potential mechanism for its distribution within cells.

Subcellular Localization

Given its interaction with GABA A receptors , it is likely to be found in regions of the cell where these receptors are present.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Etifoxine-d3 involves the incorporation of deuterium atoms into the Etifoxine molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Etifoxine can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the Etifoxine structure.

    Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions: Etifoxine-d3 undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Etifoxine-d3 has diverse applications across various fields:

Field Application
Chemistry Used as a reference standard in studies involving deuterium-labeled compounds.
Biology Investigated for effects on cellular processes and metabolic pathways.
Medicine Explored for therapeutic benefits in anxiety disorders, neuroprotection, and pain management.
Pharmaceutical Industry Utilized in drug metabolism studies and the development of new pharmaceuticals.

Clinical Insights and Case Studies

  • Anxiolytic Activity : Clinical studies have demonstrated that etifoxine is effective in reducing anxiety symptoms compared to traditional treatments like benzodiazepines. In trials involving patients with anxiety disorders, etifoxine showed similar or superior efficacy while exhibiting fewer side effects .
  • Neuroprotective Effects : In animal models, etifoxine has been shown to protect against neuroinflammation and promote recovery following traumatic brain injuries. For example, in a study involving rats with sciatic nerve lesions, etifoxine facilitated nerve regeneration and improved functional recovery .
  • Anti-inflammatory Properties : Research indicates that etifoxine reduces pro-inflammatory cytokines in models of cerebral ischemia. This suggests potential applications in treating conditions characterized by inflammation, such as multiple sclerosis and traumatic brain injury .

Biochemical Analysis

This compound's biochemical properties have been extensively studied:

  • Pharmacokinetics : Following administration, etifoxine is rapidly absorbed, with a bioavailability of approximately 90%. It binds strongly to plasma proteins and is metabolized in the liver .
  • Cellular Effects : The compound modulates GABA-induced currents significantly, influencing various cellular processes related to neuroprotection and anxiety management .

Vergleich Mit ähnlichen Verbindungen

Etifoxine-d3 is unique compared to other similar compounds due to its deuterium incorporation, which enhances its pharmacokinetic properties. Similar compounds include:

    Etifoxine: The non-deuterated version with similar anxiolytic properties.

    Benzodiazepines: Such as diazepam and lorazepam, which also act on GABA receptors but have different side effect profiles.

    Buspirone: An anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.

This compound stands out due to its improved metabolic stability and reduced potential for dependence compared to traditional benzodiazepines.

Biologische Aktivität

Etifoxine-d3, a deuterated analog of the anxiolytic drug etifoxine, has garnered attention for its unique biological activity, particularly in the context of anxiety treatment and neuroprotection. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Target Interaction

This compound primarily targets the GABA A receptor, a crucial component of the central nervous system (CNS) that mediates inhibitory neurotransmission. It acts as a positive allosteric modulator, enhancing GABAergic currents and neurosteroid synthesis. This modulation is significant in managing anxiety and neuroprotection.

Biochemical Pathways

The compound influences multiple biochemical pathways:

  • GABAergic Neurotransmission: this compound enhances the efficacy of GABA by increasing chloride ion currents through GABA A receptors, especially those containing β subunits, distinguishing it from traditional benzodiazepines .
  • Neurosteroid Synthesis: It promotes the production of endogenous neurosteroids, which play a role in mood regulation and stress response .

Cellular Effects

Research indicates that this compound significantly impacts various cellular processes:

  • Neuroprotection: In laboratory settings, it has been shown to reduce behavioral impairments in models of brain injury within two days of treatment.
  • Anxiolytic Effects: In animal studies, etifoxine administration reduced anxiety-related behaviors, such as stress-induced hyperthermia and freezing behavior during conditioned fear tests .

Case Studies

A notable case series reported acute liver injury associated with etifoxine treatment. Out of 30 cases analyzed from French pharmacovigilance data, 18 were retained for detailed review. The median duration before symptoms appeared was 18 days, with various liver injury types observed. Most patients recovered after discontinuation of etifoxine .

Clinical Studies

Clinical trials have demonstrated the efficacy of etifoxine compared to other anxiolytics. For instance:

  • Efficacy Against Anxiety Disorders: Randomized controlled trials showed etifoxine to be superior to buspirone and comparable to lorazepam in treating adjustment disorders with anxiety .
  • Dependence Potential: Unlike traditional benzodiazepines, etifoxine exhibits a low potential for dependence and less rebound anxiety upon discontinuation .

Data Tables

Study TypeFindingsReference
Animal ModelReduced anxiety behaviors in stress-induced models
Case Study18 out of 30 patients developed acute liver injury; recovery observed post-treatment withdrawal
Clinical TrialSuperior efficacy in anxiety treatment compared to buspirone; low dependence potential

Eigenschaften

CAS-Nummer

1246815-89-3

Molekularformel

C17H14ClN2OD3

Molekulargewicht

303.81

Aussehen

Solid powder

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

21715-46-8 (unlabelled)

Synonyme

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine;  Etifoxin-d3

Tag

Etifoxine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.